Thion-dppa
Description
Structure
2D Structure
Properties
CAS No. |
106249-23-4 |
|---|---|
Molecular Formula |
C35H68O7PS+ |
Molecular Weight |
664 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C35H67O7PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)40-31-33(32-41-43(38)44-39)42-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/p+1/t33-/m1/s1 |
InChI Key |
KWNSHHYCPJCAQJ-MGBGTMOVSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1,2-dipalmitoyl glycero-3-thiophosphate thion-DPPA |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Thion Dppa
Strategies for the Preparation of Thion-dppa and its Precursors
The synthetic route to diphenylthiophosphoryl azide (B81097) typically begins with the formation of a phosphorus-chlorine bond, followed by azide incorporation and a thionation step.
Thiophosphoryl chloride (PSCl3) serves as a fundamental building block in the synthesis of various organophosphorus compounds, including those with thiophosphoryl groups. It is a colorless liquid with a pungent odor that fumes in air.
Several methods exist for the synthesis of thiophosphoryl chloride:
Reaction of Phosphorus Trichloride (B1173362) with Sulfur: The most common and industrially practical synthesis involves directly reacting phosphorus trichloride (PCl3) with excess sulfur at approximately 180 °C. This method can achieve high yields after purification by distillation. Catalysts are not always necessary but can facilitate the reaction at lower temperatures.
Reaction of Phosphorus Pentasulfide and Phosphorus Pentachloride: Thiophosphoryl chloride can also be obtained by combining phosphorus pentasulfide (P4S5 or P2S5) and phosphorus pentachloride (PCl5).
Catalyzed Reactions: Various catalysts have been employed to improve the efficiency of PSCl3 synthesis from PCl3 and sulfur. These include:
Aluminum or its alloys (neat or with halogens).
Tertiary amines, such as tributylamine, 5-ethyl-2-methylpyridine, 2-methylpyridine, 2,4-dimethylpyridine, 2,6-dimethylpyridine, 2,4,6-trimethylpyridine, tri-n-propylamine, tris-[2-(2-methoxyethoxy)ethyl]amine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
The presence of a catalytic amount of a nitroxide free radical, such as TEMPO, alongside a tertiary amine.
Ferric chloride (FeCl3) has also been shown to promote the reaction, with gradual addition of PCl3 containing dissolved FeCl3 to a hot mixture of sulfur and FeCl3 leading to substantially quantitative conversion.
Table 1: Representative Conditions for Thiophosphoryl Chloride (PSCl3) Synthesis
| Reactants | Conditions | Catalyst | Yield (%) | Source |
| PCl3 + Excess Sulfur | 180 °C | None (or unspecified) | High | |
| PCl3 + Sulfur | Liquid phase, atmospheric pressure | Aluminum or alloys | - | |
| PCl3 + Sulfur | In thiophosphoryl chloride, < 60 min reaction time | Tributylamine | - | |
| PCl3 + Sulfur | 120 °C, 22-30 min reflux, atmospheric distillation | Tributylamine + Nitroxide free radical | 84.9-87.9 | |
| PCl3 + Sulfur | Hot mixture (130-140 °C initially), gradual addition of PCl3-FeCl3 soln. | Ferric chloride (0.9-2.6% of PCl3) | Quantitative |
The synthesis of diphenylthiophosphoryl azide ("this compound") would logically involve the formation of diphenylphosphoryl azide (DPPA) as a precursor, followed by a thionation step to convert the phosphoryl (P=O) group to a thiophosphoryl (P=S) group.
Synthesis of Diphenylphosphoryl Azide (DPPA): Diphenylphosphoryl azide (DPPA) is typically synthesized in high yields by the reaction of diphenyl chlorophosphate with sodium azide (NaN3) in a suitable solvent, such as anhydrous acetone. The reaction is usually stirred at room temperature for an extended period, followed by filtration and concentration to yield the product. Diphenyl chlorophosphate itself can be prepared by reacting diphenyl phosphate (B84403) or its salts with bis(trichloromethyl)carbonate in an organic solvent in the presence of an organic amine catalyst.
Thionation: The conversion of a phosphoryl (P=O) group to a thiophosphoryl (P=S) group is a well-established transformation in organophosphorus chemistry, commonly referred to as thionation. While specific literature detailing the thionation of diphenylphosphoryl azide (DPPA) to diphenylthiophosphoryl azide is less prevalent than the synthesis and use of DPPA itself, general thionation reagents and methodologies could be applied.
Lawesson's Reagent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for converting various phosphoryl compounds to their thiophosphoryl counterparts. The reaction typically involves heating the phosphoryl compound with Lawesson's reagent in an appropriate solvent.
Phosphorus Pentasulfide (P4S10): Phosphorus pentasulfide is another traditional reagent for thionation, though its use can sometimes lead to lower yields or difficulties in product separation compared to Lawesson's reagent. Newer methods involving P4S10 in combination with siloxanes have been reported to improve yields and simplify purification for certain thionated compounds.
The synthesis of analogues and derivatives of diphenylthiophosphoryl azide would involve structural modifications to the phenyl groups or the phosphorus center. General strategies for synthesizing organophosphorus compounds can be adapted:
Variation of Aryl Groups: Replacing the phenyl groups with other aryl or alkyl groups would lead to various substituted thiophosphoryl azides. This could involve starting from different diaryl chlorophosphates or through subsequent functionalization of the phenyl rings.
Modification of the Azide Moiety: While the azide group (-N3) is crucial for its reactivity, its attachment to the phosphorus center could be explored in different phosphorus-containing scaffolds.
Chiral Analogues: If the phosphorus center were made chiral, or if chiral auxiliaries were incorporated into the aryl groups, enantiomerically pure analogues could be synthesized. This often requires stereoselective synthetic routes.
Pathways for Azide Incorporation and Thionation
Functional Group Transformations Involving this compound
While diphenylthiophosphoryl azide ("this compound") is conceptually the thionated analogue of DPPA, the vast majority of literature on azidation reactions and the conversion of alcohols to azides refers to the use of diphenylphosphoryl azide (DPPA). Therefore, the following sections will primarily detail the reactions mediated by DPPA, with the understanding that diphenylthiophosphoryl azide might exhibit similar, albeit potentially modified, reactivity.
Diphenylphosphoryl azide (DPPA) is a versatile reagent extensively used for introducing the azide group into organic molecules. It acts as an azide anion equivalent, a 1,3-dipole, an electrophile, and a nitrene source.
Key azidation reactions utilizing DPPA include:
Peptide Synthesis: DPPA is widely employed as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds from carboxylic acids and amines with minimal epimerization. It is effective in both liquid- and solid-phase peptide synthesis, with dimethylformamide (DMF) being a common solvent, often in the presence of a base like triethylamine.
Curtius Rearrangement: DPPA is used to convert carboxylic acids into acyl azides, which then undergo Curtius rearrangement to yield isocyanates, and subsequently amines or their derivatives. This direct one-pot conversion is a significant application.
Formation of Acyl Azides: DPPA reacts with carboxylic acids to form acyl azides, which are important intermediates in organic synthesis. This reaction is believed to proceed through an intermediate mixed anhydride (B1165640).
Other Azidation Reactions: DPPA can also be used for the pseudohalogen replacement of the azido (B1232118) group by nucleophilic reagents, C-acylation of active methylene (B1212753) compounds, and in various cycloaddition reactions.
While diphenylthiophosphoryl azide ("this compound") contains an azide group, its reactivity as a general azidation reagent has not been as extensively documented in the literature compared to DPPA. The presence of the P=S bond instead of P=O could influence its electrophilicity and the stability of intermediates, potentially leading to different reaction profiles or selectivities.
The direct conversion of alcohols to azides is a crucial functional group transformation in organic synthesis, and diphenylphosphoryl azide (DPPA) is a prominent reagent for this purpose.
Mitsunobu-like Conditions: DPPA is frequently used in Mitsunobu-like reactions to convert alcohols to azides, typically with inversion of stereochemistry (SN2 pathway). This process usually involves the alcohol, DPPA, a phosphine (B1218219) (e.g., triphenylphosphine, PPh3), and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene.
DPPA and DBU System: A more direct method for converting alcohols to azides involves DPPA in the presence of a proton acceptor like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method is particularly effective for reactive alcohols such as benzylic alcohols and alpha-hydroxy alkyl esters, often achieving good yields (60-95%) and high enantiomeric purities (80-99%) with SN2 inversion of configuration. A notable advantage of this method is the avoidance of difficult-to-remove phosphine oxide byproducts.
Mechanism: In the DPPA-mediated conversion of alcohols to azides, the alcohol is activated, forming a phosphate intermediate which is then displaced by the azide ion.
Table 2: Conditions for Alcohol to Azide Conversion Using Diphenylphosphoryl Azide (DPPA)
| Alcohol Type | Reagents | Solvent | Temperature (°C) | Yield (%) | Stereochemistry | Source |
| Alkyl, Benzylic, Allylic | DPPA, PPh3, DEAD (or DIAD) | THF | Room Temp. | - | Inversion (SN2) | |
| Benzylic, α-Hydroxy Alkyl Esters | DPPA, DBU | Toluene | Room Temp. | 60-95 | Inversion (SN2) |
As with general azidation reactions, direct examples of diphenylthiophosphoryl azide ("this compound") being used for the conversion of alcohols to azides are not prominently featured in the scientific literature compared to DPPA. The electronic and steric differences introduced by the P=S bond could alter the reaction kinetics, mechanism, or scope compared to the P=O analogue.
Rearrangement Reactions with Thion-dppafishersci.atresearchgate.nettcichemicals.com
Rearrangement reactions are pivotal transformations in organic synthesis, allowing for the conversion of one molecular structure into another. In the context of phosphorus azides, particularly Diphenylphosphoryl Azide (DPPA), a key rearrangement is the Curtius rearrangement . This reaction involves the thermal decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas . The isocyanate intermediate is highly versatile and can subsequently react with various nucleophiles to yield different derivatives .
For instance, if the Curtius rearrangement is performed in the presence of an alcohol, a carbamate (B1207046) is formed. If water is present, an unstable carbamic acid is transiently formed, which then decarboxylates to yield a primary amine . This methodology is particularly valuable for converting carboxylic acids into amines or their derivatives, offering a broad scope for functional group interconversion . DPPA facilitates the direct conversion of carboxylic acids into acyl azides, which then undergo the rearrangement, often avoiding the isolation of potentially explosive acyl azide intermediates .
The mechanism typically involves the formation of a mixed anhydride intermediate between the carboxylic acid and the phosphoryl azide, followed by the elimination of an azide ion. This anhydride then acylates the azide anion to produce the acyl azide, which subsequently rearranges to the isocyanate . This process has found extensive use in the synthesis of various organic compounds, including non-steroidal anti-inflammatory agents .
Aziridination Reactions Catalyzed by this compound Systemsnih.gov
Aziridination reactions involve the formation of aziridines, which are three-membered nitrogen-containing heterocyclic compounds highly valuable in organic synthesis and pharmaceuticals . These reactions typically proceed via the addition of a nitrene source to an alkene . Phosphorus azides, such as Diphenylphosphoryl Azide (DPPA), can serve as effective nitrene sources in metal-catalyzed aziridination reactions .
Transition metal complexes, particularly cobalt(II) complexes, have been demonstrated as effective catalysts for asymmetric aziridination of alkenes using phosphoryl azides . For example, bis(2,2,2-trichloroethyl)phosphoryl azide (TcepN3) has been shown to be a productive nitrene source in cobalt(II)-catalyzed systems, yielding N-phosphorylaziridines in good to excellent yields and moderate to high enantioselectivities . These systems operate under mild, neutral, and non-oxidative conditions, making them practical for the synthesis of chiral aziridines . The activation of the phosphoryl azide is believed to involve hydrogen bonding interactions between the catalyst and the azide .
This catalytic approach provides a streamlined method for installing chiral aziridines, which are versatile intermediates for constructing more complex amine-containing scaffolds .
Polymerization and Macromolecular Synthesis with this compound
Phosphorus azides, such as Diphenylphosphoryl Azide (DPPA), play a significant role in the synthesis of various polymers, including polyamides, polyureas, and polyurethanes . Their utility stems from their ability to facilitate the formation of amide, urea (B33335), and urethane (B1682113) linkages through reactions involving carboxylic acids and amines or alcohols.
Formation of Polyamides and Polyureasresearchgate.net
DPPA has been investigated for the convenient preparation of polyamides and polyureas through polymerization reactions .
Polyamides: Polyamides can be obtained by the polymerization of aminocarboxylic acids or the copolymerization of dicarboxylic acids and diamines . DPPA acts as a coupling reagent, facilitating the formation of amide bonds. The mechanism is believed to involve the formation of an intermediate anhydride, followed by nucleophilic substitution by the amine .
Polyureas: Polyureas are typically synthesized by the conversion of dicarboxylic acids to acyl azides using DPPA, and then to isocyanates via the Curtius rearrangement . These diisocyanates then undergo copolymerization with diamines to form polyureas . In some instances, such as the direct polymerization of aminocarboxylic acids with low nucleophilicity amino groups (e.g., p-aminobenzoic acid), polyureas may form instead of polyamides . While traditional polyurea synthesis often involves highly toxic polyisocyanates, alternative routes are being explored .
Synthesis of Polyurethanes via this compound-Mediated Conversionsresearchgate.net
Polyurethanes are industrially significant polymer materials . DPPA can mediate the synthesis of polyurethanes, particularly from dicarboxylic acids and diols, through a process similar to polyurea preparations involving the Curtius rearrangement of acyl azides . This method provides an alternative to conventional polyurethane synthesis which often relies on highly toxic isocyanate compounds .
The general principle involves the formation of an isocyanate intermediate from a carboxylic acid derivative, which then reacts with a hydroxyl group to form the urethane linkage . The ability of DPPA to facilitate this conversion makes it a valuable reagent for constructing polyurethane structures.
Mechanisms of Polymerization Initiated or Propagated by Thion-dpparesearchgate.netchemicalregister.com
The mechanisms of polymerization initiated or propagated by phosphorus azides like DPPA are rooted in their reactivity as azidating and coupling agents. The primary mechanism involves the formation of reactive intermediates that can then participate in chain-growth or step-growth polymerization processes.
Mechanism for Amide/Urethane Formation (Step-Growth Polymerization): In peptide or amide synthesis, the carboxylate anion attacks the phosphorus atom of DPPA, leading to acyl phosphates. These acyl phosphates can then form acyl azides, which subsequently react with amines to form amides or with alcohols to form esters . For polymerization, this process is extended to polyfunctional monomers.
Mechanism for Urea/Urethane Formation via Curtius Rearrangement (Step-Growth Polymerization): As discussed, DPPA facilitates the Curtius rearrangement .
Acyl Azide Formation: A carboxylic acid (or its derivative) reacts with DPPA to form an acyl azide.
Isocyanate Formation: Upon heating, the acyl azide undergoes thermal decomposition, losing nitrogen gas (N2) to form an isocyanate . This step is crucial as isocyanates are highly reactive intermediates for urea and urethane formation.
Polymerization:
Polyureas: Diisocyanates (formed from dicarboxylic acids) react with diamines to form polyureas .
Polyurethanes: Diisocyanates react with diols (alcohols) to form polyurethanes .
This mechanism allows for the controlled formation of strong covalent bonds, leading to the propagation of polymer chains. The versatility of phosphorus azides in generating these key intermediates contributes to their broad applicability in macromolecular synthesis.
Coordination Chemistry and Ligand Design Principles for Thion Dppa
Thion-dppa as a Ligand in Transition Metal Complexes
Ligands are molecules or ions that form coordinate bonds with a central metal ion by donating electron pairs . The presence of phosphorus and sulfur atoms in this compound (C35H68O7PS+) indicates potential donor sites for complexation with transition metals. Phosphine (B1218219) ligands (R3P) are well-known for their strong σ-donating and π-accepting abilities, while sulfur-containing ligands, such as thiolates (RS-) or thiones (R2C=S), can act as soft Lewis bases, coordinating strongly to soft Lewis acids (transition metals) .
The binding mode of a ligand refers to the number and type of atoms through which it coordinates to a metal center. Given the structure of this compound (C35H68O7PS+), which contains both phosphorus and sulfur, it could potentially exhibit various binding modes:
Monodentate coordination: Either the phosphorus atom or the sulfur atom could act as a single donor site. Phosphine ligands typically coordinate through the lone pair on the phosphorus atom . Thion groups can also coordinate through the sulfur atom .
Bidentate or polydentate coordination: If the phosphorus and sulfur atoms, or other potential donor atoms (e.g., oxygen from the O7 part of the formula), are suitably positioned within the ligand's extensive organic backbone, this compound could act as a chelating or bridging ligand. Chelating ligands form stable ring structures with the metal center . Bridging ligands connect two or more metal centers, which is common for diphosphine ligands like bis(diphenylphosphino)amine (dppa) .
The coordination geometry around the transition metal center is determined by the coordination number (number of donor atoms) and the steric and electronic properties of the ligands . Common coordination geometries include linear (coordination number 2), tetrahedral or square planar (coordination number 4), and octahedral (coordination number 6) . The large organic backbone of this compound (C35H68O7PS+) would likely impose significant steric hindrance, influencing the accessible coordination numbers and geometries. For example, large ligands can favor lower coordination numbers or distorted geometries .
Table 1: Potential Binding Modes and Coordination Geometries for this compound (Hypothetical)
| Binding Mode | Donor Atoms (Hypothetical) | Expected Coordination Number (if monodentate) | Common Geometries (if applicable) |
| Monodentate (P) | P | 1 or more (depending on other ligands) | Linear, Tetrahedral, Square Planar, Octahedral |
| Monodentate (S) | S | 1 or more (depending on other ligands) | Linear, Tetrahedral, Square Planar, Octahedral |
| Bidentate (P,S) | P, S | 2 or more (chelating) | Tetrahedral, Square Planar, Octahedral |
| Polydentate (P,S,O) | P, S, O | >2 (chelating or bridging) | Tetrahedral, Square Planar, Octahedral |
The "thion" group (C=S) within this compound is a crucial feature that would influence the ligand's electronic properties and its coordination behavior. Sulfur, being larger and less electronegative than oxygen, can lead to different electronic and steric effects compared to analogous oxygen-containing ligands .
Electronic Properties: The sulfur atom's larger size and diffuse valence orbitals contribute to its "soft" Lewis basicity . This makes it a good donor to "soft" transition metals (e.g., those in lower oxidation states or from the later transition series). The electronic environment around the phosphorus atom would also be influenced by the adjacent thion group, potentially altering its σ-donating and π-accepting capabilities . The electronegativity of bridging atoms (like S vs. O vs. N vs. C) strongly correlates with the 31P chemical shift, indicating deshielding of phosphorus atoms .
Heterobimetallic complexes, containing two different metal centers, are of significant interest due to their enhanced reactivity, selectivity, and functionality in various applications, including catalysis . Ligands capable of bridging two metal centers are essential for their synthesis .
Given the potential for this compound to act as a polydentate ligand with multiple donor sites (P, S, O), it could serve as a bridging ligand to form heterobimetallic complexes. The large organic backbone and the presence of both phosphorus and sulfur could facilitate the coordination of two different metal ions, potentially with distinct preferences for the "hard" or "soft" donor sites. For example, phosphine-thiolate ligands are known asymmetric ligands used in heterobimetallic complex synthesis .
The ability of a ligand to bring two metal atoms into close proximity is crucial for potential metal-metal interactions, which can lead to unique electronic and catalytic properties . The flexibility imparted by the sulfur atom in the backbone (as observed in PSP-type ligands) could influence the metal-metal distances in such bimetallic systems .
Influence of Thion Group on Ligand Electronic Properties and Coordination
Design and Synthesis of Advanced this compound Ligands
The design and synthesis of advanced ligands involve tailoring their steric and electronic properties to achieve specific coordination behaviors and catalytic activities. For a complex ligand like this compound, modifications could be introduced to enhance its utility.
Chiral ligands are crucial in asymmetric catalysis, enabling the enantioselective synthesis of desired products. The introduction of chirality into a this compound ligand system could be achieved by:
Incorporating chiral centers: Chiral carbon atoms could be introduced into the organic backbone of this compound.
Creating P-stereogenic centers: If the phosphorus atom is part of a chiral environment, it can become a stereocenter. The synthesis of P-stereogenic diphosphines is a well-established field.
Utilizing existing chiral precursors: Synthesizing this compound from readily available chiral building blocks.
Once a chiral this compound ligand is synthesized, it could be used to form chiral transition metal complexes. These complexes would then be investigated for their ability to promote enantioselective reactions, where one enantiomer of a product is preferentially formed over the other. The specific arrangement of the chiral centers relative to the donor atoms (P and S) would be critical for inducing high enantioselectivity during complexation and subsequent catalysis.
The steric and electronic properties of a ligand profoundly influence its coordination behavior, the stability of its metal complexes, and their catalytic performance . For this compound, these properties could be tuned through various modifications:
Electronic Tuning:
Introducing electron-donating or electron-withdrawing groups: Substituents on the organic backbone or directly attached to the phosphorus or sulfur atoms can alter the electron density at the donor sites . Electron-donating groups would increase the basicity of the donor atoms, leading to stronger σ-donation, while electron-withdrawing groups would decrease it.
Modifying the oxidation state of P or S: While the "thion" implies a C=S bond, the oxidation state of the sulfur or phosphorus could potentially be altered in derivative ligands, leading to changes in their electronic properties and donor capabilities.
By systematically varying these structural parameters, researchers could fine-tune the reactivity and selectivity of this compound complexes for specific applications in catalysis or materials science.
Coordination Polymer and Metal-Organic Framework Formation with this compound
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed by the self-assembly of metal ions or clusters with organic ligands . These materials are recognized for their diverse applications, including gas storage, catalysis, and sensing, owing to their tunable porosity, large surface areas, and structural stability . The formation of CPs and MOFs is highly dependent on the coordination geometry of the metal centers and the bridging capabilities of the organic ligands . Ligands typically possess multiple donor atoms (e.g., oxygen, nitrogen, sulfur, phosphorus) that can bind to metal ions, leading to one-, two-, or three-dimensional networks .
While general principles for the design and synthesis of coordination polymers and MOFs involving various sulfur-containing ligands have been established , specific detailed research findings on the utilization of "this compound" (C35H68O7PS+) as a ligand for the formation of coordination polymers or metal-organic frameworks are not currently documented in the accessible literature. Information regarding the specific bonding patterns, metal coordination preferences, or the resulting structural characteristics of CPs or MOFs incorporating "this compound" is not available.
Tautomerism and Conformational Dynamics in this compound Ligands and Complexes
For phosphorus-containing ligands, such as PPX/PXP-type ligands where X can be oxygen or sulfur, tautomerism, particularly phosphorotropic tautomerism, is a known phenomenon . For instance, certain diphosphine ligands can exhibit tautomerism between different forms, with the equilibrium influenced by electronic and steric factors, as well as metal coordination . The incorporation of sulfur atoms into the ligand backbone can significantly impact electronic properties and molecular structures, often leading to greater flexibility compared to their oxygen analogues .
However, specific studies detailing the tautomerism or conformational dynamics of "this compound" (C35H68O7PS+) itself, either as a free ligand or within its metal complexes, are not found in the current literature. While the general concepts of tautomerism and conformational dynamics are well-understood in organic and coordination chemistry, their particular manifestations and implications for "this compound" remain to be explored and reported.
Catalytic Applications and Mechanistic Investigations of Thion Dppa
Thion-dppa in Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reaction mixture, typically in solution. While various diphosphine ligands and phosphoryl azides are extensively studied in homogeneous catalysis, direct evidence for "this compound" in these roles is not available.
Dehydrogenative coupling reactions are a class of transformations that involve the formation of new bonds, often C-C or C-X (heteroatom), by the elimination of hydrogen. These reactions are atom-economical and environmentally friendly as they avoid the need for prefunctionalization of substrates. Examples include the dehydrogenative coupling of stannanes, which can be catalyzed by heterobimetallic complexes incorporating ligands like dppa (1,2-bis(diphenylphosphino)ethane). Acceptorless dehydrogenation of amines has also been achieved using various metal catalysts, including ruthenium and nickel complexes. However, specific studies detailing the use of "this compound" in dehydrogenative coupling reactions were not found.
Cross-coupling reactions are fundamental in organic synthesis for forming new carbon-carbon bonds, often facilitated by metal catalysts, particularly palladium. These reactions include significant methodologies such as the Stille cross-coupling and Buchwald-Hartwig cross-coupling. While catalysts derived from ligands like dppa (e.g., 1,2-bis(diphenylphosphino)ethane (B154495) or diphenyl phosphoryl azide) have been explored in palladium-catalyzed carbonylation and other cross-coupling reactions, there is no specific information available on "this compound" or its derivatives facilitating these reactions.
Hydrosilylation is a process involving the addition of a silicon-hydrogen bond across unsaturated bonds, such as C=C or alkynes. Transition metal complexes, including those of palladium and platinum, are commonly employed as catalysts for these transformations. Despite the general utility of phosphine (B1218219) ligands in hydrosilylation, no specific research findings or data tables detailing the catalytic activity of "this compound" in hydrosilylation reactions were identified.
Dimerization and cyclization reactions involve the formation of larger molecules through the joining of two identical units or the formation of cyclic structures, respectively. These reactions can be promoted by various catalytic systems. While diphenyl phosphoryl azide (B81097) (DPPA) has been noted in the context of cyclization reactions, such as in the synthesis of cyclopeptides or in radical cation cascade reactions, specific examples or detailed mechanistic investigations involving "this compound" as a promoter for dimerization or cyclization reactions were not found in the search results.
Hydrosilylation Catalysis
This compound in Heterogeneous Catalysis (if applicable, e.g., thin film catalysts)
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants. This approach offers advantages in terms of catalyst separation and recyclability.
Surface-supported catalysts consist of active catalytic species dispersed on a solid support material, which increases the surface area for reactions and can enhance stability. Thin film catalysts represent a specific form of surface-supported catalysts, often fabricated using techniques like inkjet printing for precise control over morphology and composition. While supported ruthenium complexes containing dppa (1,2-bis(diphenylphosphino)ethane) have been explored, and thin films involving DPPA (diphenyl phosphoryl azide) in metal-organic frameworks have been investigated, there is no specific information available regarding the preparation, characterization, or catalytic performance of "this compound" as a surface-supported catalyst or in thin film applications.
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Computational and Theoretical Investigations of Thion Dppa
Mechanistic Probing through Computational Chemistry
Solvent Effects on Reaction Dynamics and Energetics
Solvents are indispensable components in chemical reactions, profoundly influencing kinetics, thermodynamics, and product selectivity . For Thion-dppa, computational studies on solvent effects would aim to understand how the surrounding medium modulates its reactivity and energy profiles. Solvents can affect reaction rates by directly participating in reaction steps, competing with reactants for catalyst interactions, altering the relative stabilization of reactants, transition states (TS), and products, or influencing intra-pore diffusion characteristics .
Theoretical methods, such as quantum chemistry calculations in explicit or implicit solvent environments, and molecular dynamics simulations, are employed to investigate these effects . For instance, non-covalent interactions between the solute (this compound) and solvent molecules can change the stability and Gibbs energy of transition states, thereby affecting reaction rates . Solvent polarity, for example, can significantly impact the structural stability of compounds and the sensitivity of a receptor to target molecules .
Typical Computational Approaches for Solvent Effects:
Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous dielectric medium, simplifying calculations while capturing bulk solvent effects on electrostatic interactions.
Explicit Solvation Models: These involve including individual solvent molecules around the solute in the simulation, allowing for the study of specific solute-solvent interactions like hydrogen bonding and caging effects .
Reactive Molecular Dynamics: These simulations can track the dynamics of a reaction in solution, revealing how solvent motions influence the passage through the transition state region .
While specific data for this compound is not available, such studies would typically involve calculating activation free energies (ΔG‡) in various solvents and correlating them with solvent properties like polarity or hydrogen bond donor ability.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic view of molecular systems, allowing researchers to explore conformational landscapes, intermolecular interactions, and time-dependent behaviors . For this compound, these techniques would be crucial for understanding its intrinsic flexibility and how it interacts with other chemical entities.
Conformational Analysis and Flexibility of this compound
Conformational analysis is essential for understanding the accessible three-dimensional shapes of a molecule and their relative stabilities . Flexible molecules, like many organic compounds, can adopt multiple conformations, and transitions between these states can be fundamental to their function . For this compound, computational conformational sampling would involve identifying low-energy conformers and mapping its conformational landscape.
Methods for Conformational Analysis:
Systematic Search: Exhaustively exploring all possible rotations around rotatable bonds.
Stochastic Search (e.g., Monte Carlo, Genetic Algorithms): Randomly sampling conformations to find low-energy states, often more efficient for larger, flexible molecules .
Density Functional Theory (DFT) calculations: Used for optimizing molecular structures to their minimum energy levels and analyzing their geometric characteristics .
The flexibility of a molecule can significantly impact its ability to bind to receptors or metal ions .
Ligand-Receptor/Metal Binding Interactions
Understanding how this compound interacts with biological receptors or metal centers is critical for potential applications or understanding its role in chemical processes. Computational methods are widely used to predict and characterize these binding interactions .
Computational Approaches for Binding Interactions:
Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand (this compound) when bound to a receptor or metal center, and estimates the binding affinity . It assesses potential binding pockets and conformations .
Molecular Dynamics (MD) Simulations: MD can further refine docking poses and provide insights into the stability of the ligand-receptor/metal complex, the dynamics of the binding process, and the role of solvent and conformational changes upon binding . For example, MD simulations can show how the presence of a ligand can induce large conformational changes in a binding protein, such as the "Venus's flytrap" mechanism observed in dipeptide-binding proteins (DppA) .
Quantum Chemical Calculations (e.g., DFT): These methods can be used to analyze the nature of metal-ligand interactions (e.g., sigma-dative and pi-back-bonding components) and to calculate interaction energies . They can also reveal the electron density distribution around binding sites .
Binding Energy Calculations: Computational methods can quantify the strength of interactions, often expressed as binding energy or dissociation constants (Kd) .
These studies are crucial for the rational design of ligands with desired binding specificities and affinities .
Spectroscopic Characterization for Structural Elucidation and Behavior
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Characterization of Electronic Transitions
X-ray Diffraction Techniques
Research on Thion-dppa has utilized X-ray diffraction techniques, primarily in the context of studying lipid membrane structures and their phase behavior. However, specific detailed findings from single-crystal X-ray diffraction for the molecular and crystal structures of this compound as a pure compound, or powder X-ray diffraction for its bulk material characterization, were not found in the provided information. X-ray diffraction, including small-angle X-ray scattering (SAXS), has been applied to investigate structural changes and water penetration within lipid membranes containing this compound, particularly in relation to phase transitions and permeability. These studies focus on the macroscopic organization of lipid bilayers rather than the atomic-level structure of the this compound molecule in its crystalline form.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
Mass Spectrometry (MS) and Thermogravimetric Analysis (TGA)
Information pertaining to the characterization of this compound using Mass Spectrometry (MS) for molecular weight confirmation or structural elucidation, and Thermogravimetric Analysis (TGA) for thermal stability and decomposition profiles, was not found in the provided search results. These techniques are standard for the comprehensive characterization of chemical compounds, but specific data for this compound from these analyses were not available.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass-to-charge ratio (m/z) of ions with high precision, often to several decimal places . This high level of accuracy allows for the unambiguous determination of a compound's elemental composition, even distinguishing between molecules with the same nominal mass but different atomic compositions . The fundamental principle of HRMS relies on the fact that the atomic masses of elements are not exact integers, leading to unique "exact masses" for different elemental combinations .
For this compound, with the molecular formula C35H68O7PS+, HRMS would be employed to confirm this elemental composition. The theoretical exact mass of the C35H68O7PS+ ion can be calculated based on the precise isotopic masses of its constituent atoms.
Theoretical Exact Mass Calculation for this compound (C35H68O7PS+)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 35 | 12.000000 | 420.000000 |
| Hydrogen (H) | 68 | 1.007825 | 68.532100 |
| Oxygen (O) | 7 | 15.994915 | 111.964405 |
| Phosphorus (P) | 1 | 30.973762 | 30.973762 |
| Sulfur (S) | 1 | 31.972071 | 31.972071 |
| Total | 663.442338 |
Note: The exact mass is calculated for the most abundant isotopes of each element.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TG-MS)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, in a controlled atmosphere . This technique is invaluable for assessing the thermal stability of a material, determining degradation temperatures, and characterizing thermal decomposition processes . When TGA is coupled with Mass Spectrometry (TG-MS), the evolved gases from the sample's decomposition are simultaneously analyzed by the mass spectrometer . This coupling provides crucial information not only about the temperature at which mass loss occurs but also identifies the molecular structures of the volatile products released during heating .
For this compound, TG-MS analysis would provide insights into its thermal decomposition profile. As the compound is heated, any mass loss observed would correspond to the volatilization or degradation of specific parts of the molecule. The coupled mass spectrometer would then identify the m/z ratios of the gaseous fragments, allowing researchers to deduce the chemical species being evolved. This can reveal:
Decomposition Onset Temperature : The temperature at which this compound begins to lose mass, indicating its thermal stability limit.
Stages of Decomposition : Multiple mass loss steps might indicate sequential degradation events, where different parts of the molecule decompose at distinct temperature ranges.
Evolved Gas Identification : By analyzing the mass spectra of the evolved gases, specific fragments (e.g., small organic molecules, water, sulfur-containing species) can be identified, providing clues about the degradation mechanism and the stability of the this compound structure.
For example, the presence of sulfur and phosphorus in this compound suggests that their thermal decomposition products could include sulfur oxides, phosphorus oxides, or other related volatile species, depending on the decomposition environment. While specific experimental TG-MS data detailing the thermal decomposition temperatures and identified gaseous products for this compound were not found in the conducted literature searches, the methodology of TG-MS remains the standard approach for such investigations. This technique would be essential for understanding the long-term stability and processing behavior of this compound.
Advanced Applications of Thion Dppa in Materials Science
Thion-dppa in Thin Film Fabrication
Current scientific literature does not extensively document the use of this compound (PubChem CID 6336096) in the development or fabrication of thin films. Research on thin film technology generally involves a wide array of materials and deposition techniques, such as physical vapor deposition (PVD) and chemical vapor deposition (CVD), which are crucial for controlling film architecture, microstructure, and properties . However, no specific methodologies or processes involving this compound (CID 6336096) for thin film development have been reported in the searched databases.
Development of this compound Containing Thin Films
There are no detailed research findings or methodologies available in the public domain that describe the development of thin films specifically incorporating this compound (PubChem CID 6336096). Typical thin film fabrication methods aim to achieve precise control over material properties, including atomic composition, grain size, and thickness, to optimize performance for various applications . However, the role of this compound in such processes remains undocumented.
Structural and Optical Properties of Fabricated Films
Given the absence of reported methods for fabricating thin films containing this compound (PubChem CID 6336096), there are consequently no detailed research findings regarding the structural or optical properties of such films. Structural properties of thin films, including crystallinity, morphology, and density, significantly influence their performance . Similarly, optical properties like refractive index, absorption, and band gap are critical for optoelectronic applications . Without documented synthesis or fabrication, these properties for this compound containing films cannot be discussed.
Integration of this compound in Polymeric Systems
The scientific literature does not provide specific information on the integration of this compound (PubChem CID 6336096) into polymeric systems. The field of polymer science frequently explores the incorporation of various additives to tailor polymer properties . However, no research findings specifically detail the use of this compound (CID 6336096) for this purpose.
Tailoring Polymer Properties through this compound Incorporation
There are no published studies that describe how the incorporation of this compound (PubChem CID 6336096) might tailor the mechanical, thermal, electrical, or optical properties of polymers. The ability to modify polymer properties through additive incorporation is a key area of materials science, often leading to enhanced performance for specific applications . However, such effects have not been reported for this compound (CID 6336096).
Mechanistic Studies of Polymer/Thion-dppa Interactions
No mechanistic studies investigating the interactions between this compound (PubChem CID 6336096) and polymeric matrices are available in the scientific literature. Understanding the nature of polymer-additive interactions, such as hydrogen bonding or covalent linkages, is crucial for predicting and controlling the resulting material properties . Without such studies, the fundamental interactions involving this compound (CID 6336096) in polymeric systems remain unexplored.
This compound in Energy Storage Materials (e.g., Electrolyte Additives)
Research on the application of this compound (PubChem CID 6336096) in energy storage materials, including its potential role as an electrolyte additive, is not documented in the current scientific literature. The development of advanced energy storage materials, such as those for lithium-ion batteries, often involves the use of electrolyte additives to improve performance, stability, and safety . However, there are no specific findings linking this compound (CID 6336096) to these applications.
Future Research Directions for Thion Dppa
Development of Novel Synthetic Routes
Efficient and Scalable Synthesis: Investigating new synthetic methodologies to achieve higher yields and purity, potentially exploring green chemistry principles to reduce environmental impact. This would involve exploring various reaction conditions, catalysts, and reagents.
Mechanistic Studies: Detailed mechanistic investigations of the formation of "Thion-dppa" to understand reaction intermediates and transition states, which could inform further synthetic improvements.
Exploration of New Catalytic Transformations
Many phosphorus- and sulfur-containing organic compounds exhibit catalytic properties or serve as ligands in transition metal catalysis. If "this compound" possesses structural features conducive to catalytic activity, future research could explore its potential in various chemical transformations.
Ligand Applications: Investigating its role as a ligand in homogeneous or heterogeneous catalysis, particularly with transition metals. This would involve synthesizing metal complexes of "this compound" and evaluating their performance in reactions such as C-C coupling, hydrogenation, oxidation, or polymerization.
Organocatalysis: Exploring its potential as an organocatalyst, independent of metal centers, for specific organic reactions.
Reaction Scope and Selectivity: Defining the scope and limitations of any observed catalytic activity, focusing on achieving high turnover numbers (TONs), turnover frequencies (TOFs), and excellent selectivity (chemo-, regio-, and enantioselectivity).
Advanced Ligand Design for Enhanced Performance
Should "this compound" prove to be a viable ligand or possess interesting coordination properties, future research would naturally extend to the design and synthesis of its derivatives to enhance performance.
Structural Modifications: Systematically modifying the substituents on the phosphorus and other parts of the molecule to tune its electronic and steric properties. This could involve introducing different aryl or alkyl groups, or incorporating chiral centers to enable asymmetric catalysis.
Conformational Analysis: Understanding the preferred conformations of "this compound" and its metal complexes through spectroscopic and computational methods to guide rational ligand design.
Multidentate Systems: Developing multidentate versions of "this compound" or incorporating it into larger, more complex ligand architectures to achieve cooperative effects or improved stability.
Deeper Theoretical Understanding of this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure, stability, and reactivity of chemical compounds. For "this compound", theoretical studies would be essential to complement experimental investigations.
Electronic Structure Calculations: Performing detailed DFT calculations to elucidate the electronic properties, frontier molecular orbitals (HOMO/LUMO), and charge distribution within the molecule.
Reaction Mechanism Elucidation: Using computational methods to predict and understand the mechanisms of its reactions, including potential catalytic cycles or decomposition pathways.
Spectroscopic Property Prediction: Predicting spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the characterization of synthesized compounds and their intermediates.
Integration into Emerging Material Systems
The unique combination of phosphorus and sulfur in "this compound" suggests potential for its integration into novel material systems, particularly if it exhibits interesting optical, electronic, or coordination properties.
Polymer and Hybrid Materials: Exploring its incorporation as a monomer or cross-linking agent in polymer synthesis, or as a component in hybrid organic-inorganic materials.
Sensor Applications: Investigating its potential as a sensing element for specific analytes, leveraging any unique binding or responsive properties.
Optoelectronic Materials: If "this compound" or its derivatives exhibit suitable electronic properties, exploring their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells.
Concluding Remarks on Thion Dppa Research
Summary of Key Findings and Contributions
Research into compounds like Thion-dppa typically focuses on understanding their synthesis, structural properties, and potential applications. Given its complex molecular formula (C35H68O7PS+), this compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms within a large organic framework . This composition suggests it belongs to the class of organothiophosphorus compounds, which are often explored for their diverse chemical reactivity and functional properties.
Synthetic Methodologies: A primary area of investigation for such complex molecules would involve the development of efficient and selective synthetic routes. Contributions in this domain could include novel reaction pathways, improved yields, and sustainable synthetic processes for creating this compound and its derivatives. Understanding the stereochemical control during its synthesis would also be a crucial aspect, potentially leading to the isolation of specific enantiomers or diastereomers with unique properties.
Structural Elucidation and Characterization: Key findings would encompass the precise determination of its three-dimensional structure using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. Such characterization is fundamental to understanding its chemical behavior and predicting its interactions.
Chemical Reactivity and Derivatization: Research would likely explore the reactivity of the phosphorus-sulfur bond and the various oxygen functionalities. This could lead to the discovery of novel reactions, enabling the synthesis of new derivatives with altered properties. For instance, the thionyl group (P=S) is known to participate in various transformations, and the large organic backbone could offer sites for further functionalization.
Potential as a Ligand or Catalyst Component: Organophosphorus compounds, particularly those with sulfur, are often investigated for their ability to act as ligands in coordination chemistry or as components in catalytic systems. This compound's structure suggests it could potentially form stable complexes with transition metals, which might lead to its application in homogeneous or heterogeneous catalysis.
Exploration of Material Properties: Depending on its physical properties (e.g., solubility, thermal stability), this compound could be investigated for its potential in materials science. This might include applications as an additive in polymers, a component in functional fluids, or as a precursor for advanced materials, leveraging its unique P, S, and O content.
While specific data tables detailing research findings on this compound are not available, the general research trajectory for compounds of this complexity would involve a systematic exploration of these fundamental chemical aspects.
Outlook on the Broader Impact of this compound Studies
The broader impact of studies on this compound, should significant research emerge, could extend across several scientific and technological domains. The fundamental understanding gained from its synthesis and characterization could contribute to the wider field of organophosphorus and organosulfur chemistry, opening new avenues for designing molecules with tailored properties.
Advancements in Synthetic Chemistry: If this compound proves to be a versatile building block or a challenging synthetic target, the methodologies developed for its preparation could be generalized and applied to the synthesis of other complex molecules. This would enhance the toolbox of synthetic chemists and potentially enable the creation of new compounds with desired functionalities.
Development of Novel Functional Molecules: Should this compound or its derivatives exhibit interesting chemical or physical properties (e.g., as a flame retardant, an extractant, or a component in lubricants), it could lead to the development of new functional materials. For example, organothiophosphorus compounds are sometimes found in applications related to lubrication, corrosion inhibition, or as intermediates in agrochemicals, though specific applications for this compound would require dedicated research.
Contribution to Mechanistic Understanding: Studies on the reactivity and transformations of this compound could provide deeper insights into reaction mechanisms involving phosphorus-sulfur bonds and complex organic scaffolds. This mechanistic understanding is crucial for rational molecular design and predicting chemical behavior.
Potential for Interdisciplinary Research: The unique combination of phosphorus, sulfur, and oxygen within a large organic structure could make this compound a subject of interest for interdisciplinary research, potentially linking organic chemistry with materials science, environmental chemistry, or even biological chemistry, depending on any unforeseen biological activities or interactions.
Q & A
Q. How do I identify gaps in existing literature on Thion-DPPA for hypothesis formulation?
Conduct a systematic review using academic databases (e.g., PubMed, SciFinder) with keywords like "this compound synthesis," "mechanistic studies," and "applications in [specific field]." Prioritize peer-reviewed articles and meta-analyses. Use tools like Google Scholar’s "Cited By" feature to trace recent advancements. Cross-reference inconsistencies in reported properties (e.g., stability, reactivity) to pinpoint unresolved questions .
Q. What experimental techniques are critical for characterizing this compound’s physicochemical properties?
Key methods include:
- Spectroscopy : NMR and FT-IR to confirm structural integrity.
- Chromatography : HPLC or GC-MS to assess purity.
- Thermal Analysis : DSC/TGA for stability under varying temperatures.
- Crystallography : X-ray diffraction for molecular configuration. Document operational parameters (e.g., solvent systems, temperature ranges) to ensure reproducibility .
Q. How should I design a pilot study to evaluate this compound’s reactivity in controlled environments?
Define variables such as:
- Independent variables : Concentration, temperature, catalysts.
- Dependent variables : Reaction yield, byproduct formation. Use a factorial design to test interactions between variables. Include control groups (e.g., inert atmosphere vs. ambient conditions) and replicate trials to minimize bias .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Contextual factors : Assess differences in experimental conditions (e.g., cell lines, dosage protocols).
- Mechanistic validation : Use in silico modeling (e.g., molecular docking) to test hypotheses about binding affinity variations .
Q. How can I optimize this compound’s synthesis protocol for scalability without compromising yield?
- DoE (Design of Experiments) : Apply response surface methodology to model reaction parameters.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ IR) to adjust conditions dynamically.
- Green Chemistry Metrics : Calculate E-factor and atom economy to evaluate sustainability .
Q. What ethical and methodological considerations apply when sharing this compound research data?
- Data anonymization : Remove identifiers from human/animal study datasets.
- Licensing : Use platforms like Zenodo with CC-BY licenses for open access.
- Reproducibility : Publish raw data, code, and SOPs in repositories like Figshare. Reference GDPR and institutional IRB guidelines for sensitive data .
Methodological Challenges and Solutions
Q. How do I address low reproducibility in this compound’s catalytic performance across labs?
- Standardized protocols : Collaborate with consortia to establish universal testing conditions.
- Inter-lab studies : Compare results across institutions using shared batches of this compound.
- Error analysis : Quantify instrument calibration errors and operator variability .
Q. What interdisciplinary approaches enhance this compound’s application in material science?
- Hybrid methods : Combine computational chemistry (DFT) with experimental kinetics to predict surface interactions.
- Cross-disciplinary validation : Partner with engineers to test this compound’s mechanical stability in composite materials .
Data Management and Reporting
Q. How should I structure a Data Management Plan (DMP) for this compound research?
Include:
- Data types : Raw spectra, crystallographic files, computational models.
- Storage : Use FAIR-compliant repositories (e.g., Chemotion).
- Metadata : Document experimental parameters (e.g., humidity, pressure) for reuse .
Q. What visualization techniques best communicate this compound’s complex data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
